molecular formula C12H9ClF4N2 B3024470 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole CAS No. 142623-48-1

3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole

Cat. No.: B3024470
CAS No.: 142623-48-1
M. Wt: 292.66 g/mol
InChI Key: YNQXHQDFBVIEDP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS: 142623-48-1) features a pyrazole core substituted with:

  • A 1-methyl group at position 1.
  • A trifluoromethyl group at position 3.
  • A 4-chloro-2-fluoro-5-methylphenyl group at position 2.

This substitution pattern confers high lipophilicity and chemical stability, making it a key intermediate in herbicide synthesis (e.g., as described in ) . Its molecular weight is approximately 308.7 g/mol (calculated).

Regulatory and Safety Profile Classified under EU Regulation (CE) No. 790/2009, it is labeled as Aquatic Acute 1 and Aquatic Chronic 1 (H400, H410), indicating severe toxicity to aquatic organisms .

Properties

IUPAC Name

3-(4-chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF4N2/c1-6-3-7(9(14)4-8(6)13)10-5-11(12(15,16)17)19(2)18-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQXHQDFBVIEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C2=NN(C(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140524
Record name 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142623-48-1
Record name 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142623-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could be:

    Starting Material: The synthesis might begin with the preparation of 4-chloro-2-fluoro-5-methylbenzaldehyde.

    Formation of Hydrazone: This aldehyde can react with hydrazine or a substituted hydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone can undergo cyclization in the presence of a suitable catalyst to form the pyrazole ring.

    Substitution Reactions: Introduction of the trifluoromethyl group and other substituents can be achieved through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the nitrogens in the pyrazole ring.

    Substitution: Halogen substituents (chloro and fluoro) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the manufacture of agrochemicals, dyes, or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The presence of multiple substituents can affect its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

The target compound is compared to analogs with modifications in halogenation, aromatic substituents, or heterocyclic moieties. Key examples include:

a) 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole ()
  • Substituents : 4-chlorophenyl (position 5), 4-methoxyphenyl (position 1).
  • Properties : The methoxy group enhances solubility compared to the target compound’s methyl and halogenated phenyl group. Labeled as Xi (Irritant) due to milder toxicity .
b) Ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole ()
  • Substituents : 4-fluorophenyl (position 1), ethyl ester (position 5).
  • Properties : Reduced environmental persistence compared to the target compound, as the ester group may facilitate biodegradation.
c) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
  • Substituents : Thiazole and triazole heterocycles.

Key Observations :

  • Halogenation : Chloro and fluoro substituents increase electronegativity and resistance to metabolic degradation. The target compound’s 4-Cl, 2-F phenyl group enhances herbicidal activity but contributes to aquatic toxicity.
  • Trifluoromethyl Group : Common in agrochemicals for its electron-withdrawing effects and stability.
  • Heterocyclic Additions : Thiazole/triazole-containing analogs () show broader bioactivity (e.g., antimicrobial) compared to the target compound’s herbicidal use .

Biological Activity

3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. Pyrazoles are known for their diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant case studies.

  • Molecular Formula : C12H7ClF4N2O2
  • Molecular Weight : 354.71 g/mol
  • CAS Number : 353292-92-9

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. The compound has been evaluated for its potential to inhibit the proliferation of various cancer cell lines.

Cell Line Effect Observed Reference
MDA-MB-231 (Breast)Inhibition of cell growth
HepG2 (Liver)Reduced viability and proliferation
A549 (Lung)Induction of apoptosis

Studies have shown that compounds containing the pyrazole scaffold can inhibit tumor growth both in vitro and in vivo, suggesting their potential as anticancer agents. For instance, derivatives similar to the compound under study have been reported to effectively target breast and liver cancer cells, leading to decreased cell viability through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also well-documented. The compound has been tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation.

Activity IC50 Value (μg/mL) Reference
COX-1 Inhibition5.40
COX-2 Inhibition0.01
Edema Reduction62% inhibition in carrageenan model

In animal models, the compound demonstrated significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential for therapeutic use in inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored against various pathogens. Although specific data on this compound is limited, related studies suggest promising results.

Pathogen Effect Observed Reference
Staphylococcus aureusInhibition of growth
Escherichia coliReduced colony-forming units

The ability of pyrazole-containing compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways contributes to their antimicrobial activity.

Case Studies

  • Study on Anticancer Properties : A recent study synthesized a series of pyrazole derivatives, including the compound in focus, and assessed their anticancer activity against multiple cell lines. Results indicated that modifications at specific positions on the pyrazole ring significantly enhanced potency against MDA-MB-231 cells.
  • Inflammation Model Evaluation : In a carrageenan-induced paw edema model, the compound was evaluated for its anti-inflammatory effects. The results demonstrated a marked reduction in edema, highlighting its potential as an effective anti-inflammatory agent.

Q & A

Advanced Research Question

  • Computational Modeling : DFT calculations predict electrophilic/nucleophilic sites, guiding functionalization (e.g., Suzuki coupling at the chloro-substituted phenyl ring) .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps in derivatization .
  • Biological Assays : Test stability in physiological buffers (pH 7.4) to assess suitability for drug development .

How can researchers address challenges in scaling up the synthesis of this compound?

Advanced Research Question

  • Process Optimization : Switch from batch to flow chemistry for better heat and mass transfer, reducing side reactions .
  • Catalyst Recycling : Immobilize catalysts (e.g., Pd on carbon) to reduce costs and improve yield consistency .
  • Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.